molecular formula C17H27NO2 B5158981 {2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol

{2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol

Cat. No. B5158981
M. Wt: 277.4 g/mol
InChI Key: SYYZCNBGUVRUJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol, also known as MPMP, is a chemical compound that has been studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of {2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol is not fully understood, but it is believed to act on multiple targets in the brain and body. This compound has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. It may also have antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. This compound has also been shown to increase levels of glutathione, an antioxidant that helps protect cells from oxidative damage. Additionally, this compound has been shown to decrease levels of pro-inflammatory cytokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using {2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol in lab experiments is that it has been shown to have low toxicity and few side effects in animal studies. This makes it a potentially useful tool for studying the effects of neurotransmitter modulation and neuroprotection. However, one limitation of using this compound is that it is a relatively new compound and there is still much to be learned about its mechanism of action and potential applications.

Future Directions

There are several future directions for research on {2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems and other physiological processes.

Synthesis Methods

{2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol can be synthesized using a multi-step process that involves the reaction of 4-methyl-1-piperidine with 4-bromobutyl phenyl ether, followed by reduction with sodium borohydride and protection of the resulting alcohol with tert-butyldimethylsilyl chloride. The protected alcohol is then deprotected with trifluoroacetic acid to yield the final product, this compound.

Scientific Research Applications

{2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of certain cancer cell lines and may have potential as an anticancer agent. In drug addiction research, this compound has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

[2-[4-(4-methylpiperidin-1-yl)butoxy]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-15-8-11-18(12-9-15)10-4-5-13-20-17-7-3-2-6-16(17)14-19/h2-3,6-7,15,19H,4-5,8-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYZCNBGUVRUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCCOC2=CC=CC=C2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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